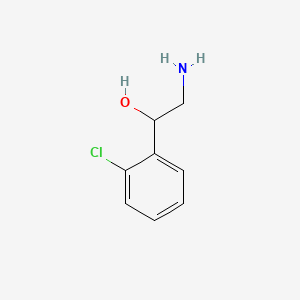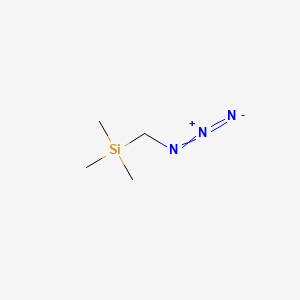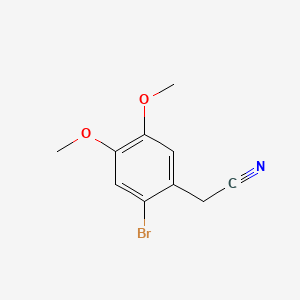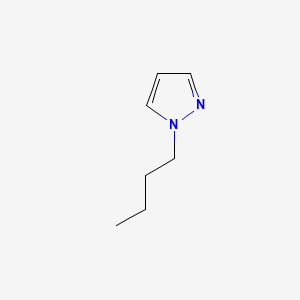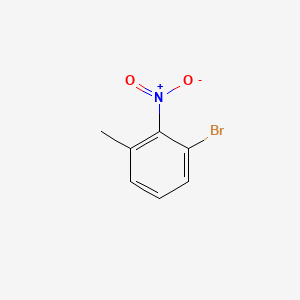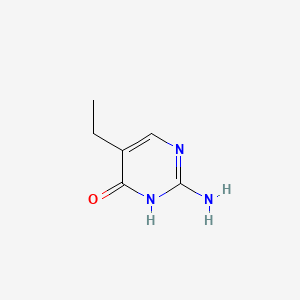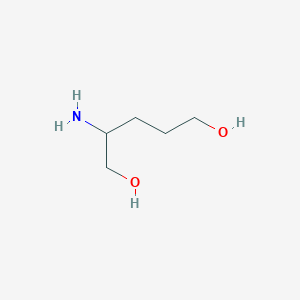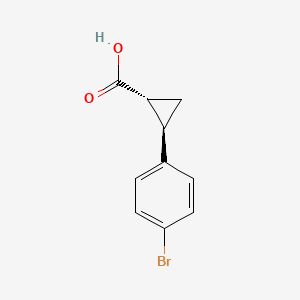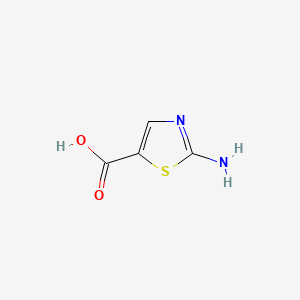
Acide 2-aminothiazole-5-carboxylique
Vue d'ensemble
Description
2-Aminothiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its significant biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . It is a crucial scaffold in drug development and has been widely studied for its therapeutic potential .
Applications De Recherche Scientifique
2-Aminothiazole-5-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
2-Aminothiazole-5-carboxylic acid is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising structure in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with various targets in the cell, leading to changes in cellular function . For example, some 2-aminothiazole derivatives have been found to inhibit multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
2-Aminothiazole-5-carboxylic acid, like other 2-aminothiazole derivatives, can affect various biochemical pathways. These compounds have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The specific pathways affected by 2-Aminothiazole-5-carboxylic acid and their downstream effects would depend on the specific targets of the compound in the cell.
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-Aminothiazole-5-carboxylic acid would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a specific enzyme, it could lead to a decrease in the activity of that enzyme, potentially affecting the cellular processes that the enzyme is involved in .
Analyse Biochimique
Biochemical Properties
2-Aminothiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2-Aminothiazole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to exert anti-proliferative effects on human leukemia cells, specifically the K563 cell line . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival signals, thereby reducing cell viability and proliferation.
Molecular Mechanism
At the molecular level, 2-Aminothiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For instance, its interaction with PDE5 leads to the inhibition of cyclic GMP degradation, resulting in increased levels of this secondary messenger and subsequent vasodilation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Aminothiazole-5-carboxylic acid in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biological activity. In vitro studies have shown that it remains stable under physiological conditions, maintaining its efficacy over extended periods . Long-term exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and efflux pumps, which may reduce its effectiveness.
Dosage Effects in Animal Models
The effects of 2-Aminothiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.
Metabolic Pathways
2-Aminothiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy balance and redox status.
Transport and Distribution
Within cells and tissues, 2-Aminothiazole-5-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-Aminothiazole-5-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and triggering the release of pro-apoptotic factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-5-carboxylic acid typically involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea . This method yields the desired compound efficiently. Another approach involves the conversion of carboxylic acid derivatives into their acid chlorides, followed by acylation with various 2-aminothiazoles .
Industrial Production Methods: Industrial production methods for 2-aminothiazole-5-carboxylic acid are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of 2-aminothiazole-5-carboxylic acid .
Comparaison Avec Des Composés Similaires
2-Aminothiazole-5-carboxylic acid is unique due to its versatile biological activities and structural features. Similar compounds include:
2-Aminothiazole: Known for its use as a thyroid inhibitor and precursor to sulfa drugs.
Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
In comparison, 2-aminothiazole-5-carboxylic acid stands out due to its specific carboxylic acid group, which enhances its reactivity and potential for further functionalization .
Propriétés
IUPAC Name |
2-amino-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRDDYYJJCBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311171 | |
| Record name | 2-Aminothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40283-46-3 | |
| Record name | 2-Amino-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40283-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 239729 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040283463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40283-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Aminothiazole-5-carboxylic acid interact with copper(II) ions, and what is the significance of this interaction?
A1: 2-Aminothiazole-5-carboxylic acid (HL1) acts as a bridging ligand, coordinating to copper(II) ions through its nitrogen and carboxylate groups. [] This bridging action leads to the formation of a two-dimensional coordination polymer with the formula {Cu[μ-(κ-N:κ-COO)-L1]2 ⋅(H2O)}∞. [] This type of structure is significant because the ordered stacking of the planar sheets can create channels within the material. []
Q2: What are the potential applications of the 2-Aminothiazole-5-carboxylic acid-derived copper(II) coordination polymer in environmental science?
A2: The porous structure of the 2-Aminothiazole-5-carboxylic acid-derived copper(II) coordination polymer, characterized by squared channels, makes it a promising candidate for CO2 capture. [] Research has shown that this material demonstrates a considerable CO2 uptake of 9.0 wt% at ambient temperature (303 K) and pressure (up to 920 torr). [] This selective CO2 uptake, even in the presence of nitrogen, highlights its potential for capturing carbon dioxide from post-combustion flue gas, contributing to efforts in mitigating greenhouse gas emissions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


